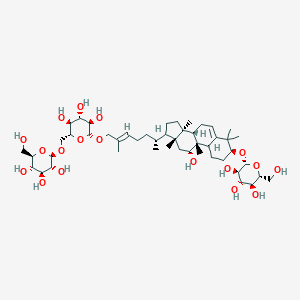
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 108249-43-0 . It has a molecular weight of 261.07 and its linear formula is C9H9BrO4 .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is 1S/C9H9BrO4/c1-13-7-4-5 (9 (12)14-2)3-6 (10)8 (7)11/h3-4,11H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is employed as an intermediate for pharmaceuticals . It plays a crucial role in the synthesis of various drugs due to its unique chemical structure.
Synthesis of Gefitinib
This compound is used in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases. Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
Alkylation
The process of synthesizing Gefitinib from “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” starts with the alkylation of the starting material . This highlights its potential use in other alkylation reactions in organic chemistry.
Nitration
Following alkylation, the next step in the synthesis of Gefitinib is nitration . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other nitration reactions.
Reduction
After nitration, the compound undergoes reduction . This indicates its potential use in other reduction reactions in organic chemistry.
Cyclization
The reduction is followed by cyclization . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other cyclization reactions.
Chlorination
After cyclization, the compound undergoes chlorination . This indicates its potential use in other chlorination reactions in organic chemistry.
Amination
Finally, the compound undergoes two successive amination reactions . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other amination reactions.
Safety and Hazards
Zukünftige Richtungen
“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . This synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This suggests potential applications in the development of new therapeutic agents.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 3-bromo-4-hydroxy-5-methoxybenzoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound.
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPQDQVILUJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464816 |
Source


|
| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108249-43-0 |
Source


|
| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)









![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)